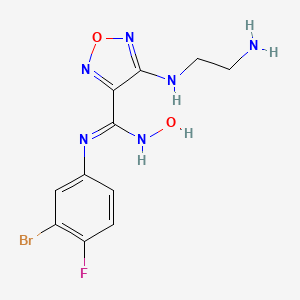![molecular formula C9H14N2O2 B608119 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline CAS No. 247079-84-1](/img/structure/B608119.png)
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. Mechanisms of these reactions may also be proposed.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.科学的研究の応用
Regioselectivity and Biological Activity
- Isoxazoline derivatives, including those related to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline, have been shown to exhibit significant biological activities. They are utilized in the synthesis of compounds with antimicrobial properties (Zaki, Sayed, & Elroby, 2016).
Central Nervous System Active Compounds
- Research has also been conducted on derivatives of this compound for their potential activity in the central nervous system (Clarke, Kasum, Prager, & War, 1983).
Synthesis and Biological Evaluation
- Synthesis and biological evaluation of new pyridines, isoxazoles, and isoxazolopyridazines bearing 1,2,3-triazole moiety have been investigated, highlighting the versatility of isoxazoline derivatives in synthesizing compounds with potential anti-hepatic cancer and antimicrobial properties (Hassan, Rashdan, Nabil, & Elnagar, 2019).
Acyl-Transfer Reaction
- Studies on acylation and acyl-transfer reactions involving isoxazoline derivatives have been performed, demonstrating their utility in synthesizing biologically active compounds (Sato, Ueda, & Sugai, 1986).
Solid-Phase Synthesis
- Research on the synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate shows the compound's relevance in advanced synthesis techniques (Henkel, 2004).
Antimicrobial Activity
- Novel substituted quinazoline derivatives, which are synthesized using compounds related to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline, have shown promising antimicrobial activity (Chaitanya, Ravi, Damodhar, & Anisetti, 2018).
Synthesis and Phototoxicity
- The synthesis and evaluation of the phototoxicity of 3-quinolinonyl-pyrazoles and isoxazoles, derived from compounds related to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline, have been explored (Chimichi et al., 2006).
Antifungal and Antibacterial Screening
- Studies on the synthesis and biological screening of isoxazoline derivatives, including their antifungal and antibacterial activities, have been conducted (Jadhav, 2010).
Tautomerism Study
- The tautomerism of isoxazolin-5-one derivatives has been studied, contributing to the understanding of their chemical properties (Sarlo, 1967).
Antioxidant Activity and Molecular Docking
- A study on the antioxidant activity of isoxazoline derivatives and their molecular docking with DPPH has provided insights into their potential health benefits (Geetha & Rajakumar, 2020).
Synthesis of Branched Amino Polyols and Amino Acids
- Research on 2-Isoxazolinium salts and 3-Isoxazolines has contributed to the synthesis of branched amino polyols and amino acids (Jäger et al., 2010).
Generation of Structurally Diverse Libraries
- The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride for generating a structurally diverse library of compounds highlights the broad applicability of isoxazoline derivatives in chemical synthesis (Roman, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling and storing it.
将来の方向性
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
For a specific compound like “3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline”, you would need to refer to scientific literature or databases that have information on this compound. Please note that not all compounds will have information available on all these aspects, especially if they are new or not widely studied. It’s always a good idea to check multiple sources to get the most accurate and up-to-date information.
特性
IUPAC Name |
4-(4,5-dihydro-1,2-oxazol-3-yloxy)-N,N-dimethylbut-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11(2)6-3-4-7-12-9-5-8-13-10-9/h5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADHNBBPGYVTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCOC1=NOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




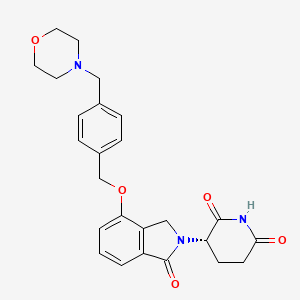
![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)
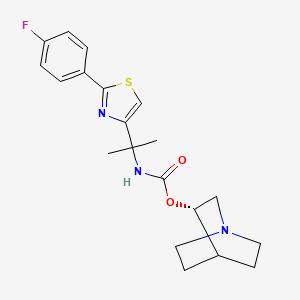
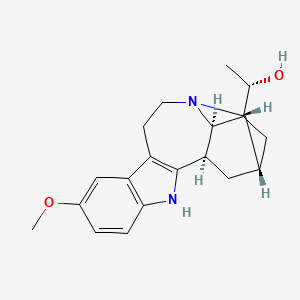
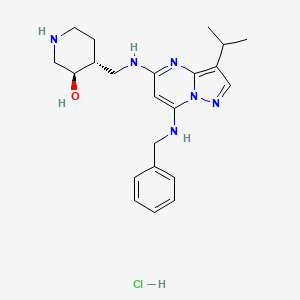

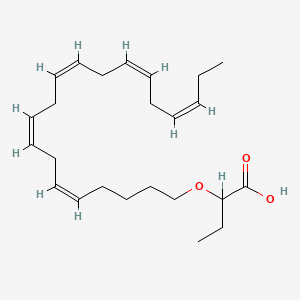
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
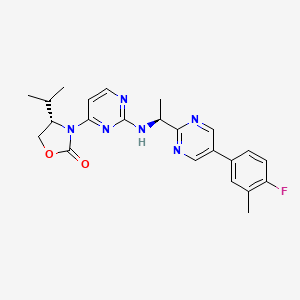

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)
